

Methyl 3-bromobutanoate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-bromobutanoate*

Cat. No.: *B1582602*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 3-bromobutanoate**

This guide provides a comprehensive overview of the core physical properties of **methyl 3-bromobutanoate** (CAS No. 21249-59-2), tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical and Chemical Properties

Methyl 3-bromobutanoate is a halogenated ester characterized by the molecular formula $C_5H_9BrO_2$.^[1] It is typically a colorless to pale yellow liquid.^{[1][2]} The presence of a chiral center at the third carbon atom means it exists as two distinct enantiomers, (S) and (R).^{[1][3][4]} Due to the reactive bromine atom, this compound serves as a valuable intermediate in various organic synthesis processes.^[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of **methyl 3-bromobutanoate** compiled from various sources.

Property	Value	Conditions
Molecular Weight	181.03 g/mol	-
Boiling Point	149.9 °C	at 760 mmHg
71 °C	at 15 Torr	
Density	1.413 g/cm ³	Not Specified
1.3858 g/cm ³	at 25 °C	
Refractive Index	1.453	n_{20}/D
Flash Point	77.4 °C	-
Vapor Pressure	3.94 mmHg	at 25 °C
Storage Temperature	2-8 °C	Under inert gas

(Data sourced from references[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#))

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the characterization and application of chemical compounds. The following sections detail standard methodologies for measuring the key properties of liquid samples like **methyl 3-bromobutanoate**.

Boiling Point Determination (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[9\]](#) For small sample volumes, a micro-boiling point determination is efficient.[\[10\]](#)[\[11\]](#)

Methodology:

- Sample Preparation: A small volume (a few milliliters) of **methyl 3-bromobutanoate** is placed into a small test tube or fusion tube.[\[11\]](#)[\[12\]](#)
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.[\[9\]](#)[\[12\]](#)

- Heating: The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube with heating oil or an aluminum block.[10][12][13]
- Observation: As the sample is heated, trapped air will first be expelled from the capillary tube.[10] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[10]
- Measurement: The heat source is then removed. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn into the capillary tube. [9][10] This indicates that the vapor pressure of the liquid equals the atmospheric pressure. [9]

Density Measurement

Density is the mass of a substance per unit of volume.[14] For a liquid, it can be determined accurately by measuring the mass of a known volume.

Methodology:

- Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured precisely using an electronic balance.[15]
- Volume Measurement: A specific volume of **methyl 3-bromobutanoate** is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[15]
- Mass of Filled Container: The mass of the container with the liquid is measured.[15]
- Calculation: The mass of the empty container is subtracted from the mass of the filled container to find the mass of the liquid. The density is then calculated using the formula: $\text{Density} = \text{Mass} / \text{Volume}.$ [14][16] For higher precision, these measurements should be repeated multiple times and the average taken.[15]

Refractive Index Measurement

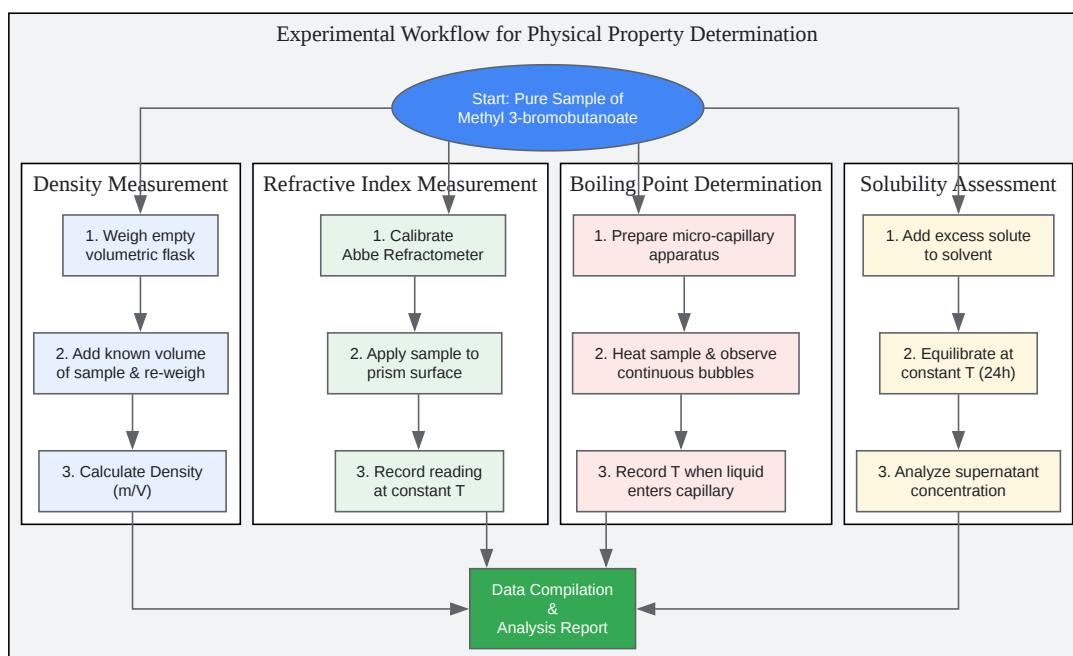
The refractive index is a dimensionless number that describes how light propagates through a medium.[17] It is a fundamental physical property used for substance identification and purity assessment.[18] The most common instrument for this measurement is an Abbe refractometer. [17]

Methodology:

- Calibration: The refractometer is first calibrated using a standard with a known refractive index, such as distilled water.
- Sample Application: A few drops of **methyl 3-bromobutanoate** are placed on the clean, dry surface of the lower prism of the refractometer.[17]
- Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[19]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] The "shake-flask" method is a traditional and reliable technique for determining equilibrium solubility.[21]


Methodology:

- Preparation: An excess amount of the solute (in this case, **methyl 3-bromobutanoate**) would be tested in various solvents like water, ethanol, etc.) is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
- Phase Separation: After equilibration, the mixture is allowed to stand undisturbed until the undissolved solute settles.[22]
- Analysis: A sample of the clear, supernatant liquid is carefully removed, ensuring no solid particles are transferred. The concentration of the dissolved solute in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or

high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of **methyl 3-bromobutanoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 3-bromobutanoate | 21249-59-2 [smolecule.com]
- 2. METHYL 3-BROMOBUTANOATE | 21249-59-2 [sigmaaldrich.com]
- 3. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (3R)-3-bromobutanoate | C5H9BrO2 | CID 86309781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. methyl 3-bromobutanoate | CAS#:21249-59-2 | Chemsoc [chemsoc.com]
- 8. echemi.com [echemi.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. byjus.com [byjus.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Refractive index - Wikipedia [en.wikipedia.org]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. education.com [education.com]
- To cite this document: BenchChem. [Methyl 3-bromobutanoate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582602#methyl-3-bromobutanoate-physical-properties\]](https://www.benchchem.com/product/b1582602#methyl-3-bromobutanoate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com